molecular formula C9H9ClF2O B14757411 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol

2-(6-Chloro-2,3-difluorophenyl)propan-2-ol

Cat. No.: B14757411
M. Wt: 206.61 g/mol
InChI Key: QTDQZKGOFSYLBP-UHFFFAOYSA-N
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Description

2-(6-Chloro-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol typically involves the reaction of 6-chloro-2,3-difluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Formation of the Grignard Reagent:
    • React 6-chloro-2,3-difluorobenzaldehyde with magnesium in anhydrous ether to form the Grignard reagent.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), room temperature.
  • Addition of the Grignard Reagent to the Aldehyde:
    • Add the Grignard reagent to the aldehyde to form the corresponding alcohol.
    • Reaction conditions: Anhydrous ether, low temperature (0-5°C), followed by gradual warming to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

  • Oxidation:
    • The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
    • Common reagents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO4).
  • Reduction:
    • The compound can be reduced to form the corresponding alkane.
    • Common reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution:
    • The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
    • Common reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(6-Chloro-2,3-difluorophenyl)propan-2-one, while reduction may yield 2-(6-Chloro-2,3-difluorophenyl)propane.

Scientific Research Applications

2-(6-Chloro-2,3-difluorophenyl)propan-2-ol has several scientific research applications, including:

  • Chemistry:
    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine:
    • Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
    • Used in the design and synthesis of new drug candidates.
  • Industry:
    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Molecular Targets:
    • Binding to enzymes or receptors, thereby modulating their activity.
    • Interacting with cellular membranes and affecting membrane-associated processes.
  • Pathways Involved:
    • Influencing signal transduction pathways and gene expression.
    • Modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

2-(6-Chloro-2,3-difluorophenyl)propan-2-ol can be compared with other similar compounds, such as:

  • 2-(2,3-Difluorophenyl)propan-2-ol:
    • Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
  • 2-(6-Chloro-2-fluorophenyl)propan-2-ol:
    • Contains only one fluorine atom, which may influence its physical and chemical properties.
  • 2-(6-Chloro-3-fluorophenyl)propan-2-ol:
    • The position of the fluorine atom is different, potentially affecting its interactions with molecular targets.

Properties

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

IUPAC Name

2-(6-chloro-2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9ClF2O/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4,13H,1-2H3

InChI Key

QTDQZKGOFSYLBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1F)F)Cl)O

Origin of Product

United States

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